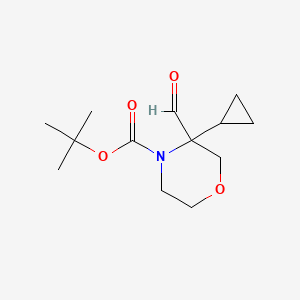
Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate is a chemical compound with the molecular formula C13H21NO4 It is a morpholine derivative, characterized by the presence of a tert-butyl group, a cyclopropyl group, and a formyl group attached to the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl and cyclopropyl reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and cyclopropyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Tert-butyl 3-cyclopropyl-3-carboxylmorpholine-4-carboxylate
Reduction: Tert-butyl 3-cyclopropyl-3-hydroxymorpholine-4-carboxylate
Substitution: Various substituted morpholine derivatives depending on the reagents used
Applications De Recherche Scientifique
Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with various receptors and signaling pathways, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-formylmorpholine-4-carboxylate
- Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate
- Tert-butyl 3-oxomorpholine-4-carboxylate
Uniqueness
Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-7-17-9-13(14,8-15)10-4-5-10/h8,10H,4-7,9H2,1-3H3 |
Clé InChI |
AQMLNLXSWYNNBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1(C=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


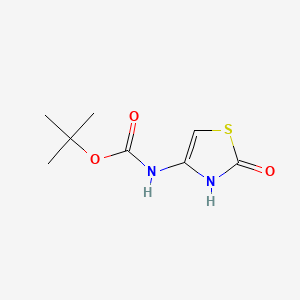


![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)

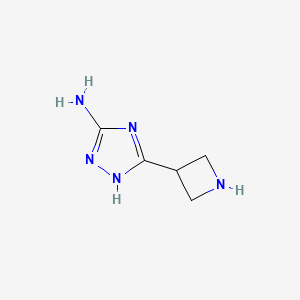

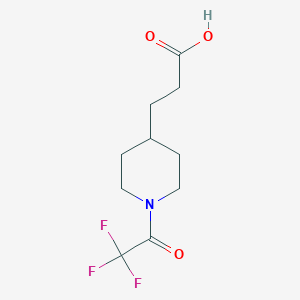

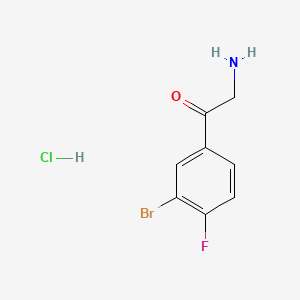



![[2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)
